molecular formula C20H13FN2OS B3509220 (5Z)-3-(4-FLUOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

(5Z)-3-(4-FLUOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3509220
M. Wt: 348.4 g/mol
InChI Key: DFWMMYPJMJQXSD-OUCYFQBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(4-FLUOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE: is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and a naphthylmethylidene moiety. It has garnered interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-(4-FLUOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-fluoroaniline, naphthaldehyde, and thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group, resulting in different reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

  • Oxidized derivatives with modified functional groups.
  • Reduced forms with amine groups.
  • Substituted products with various functional groups replacing the fluorine atom.

Scientific Research Applications

Biology: In biological research, (5Z)-3-(4-FLUOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is studied for its potential antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-FLUOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. Additionally, it can bind to receptors, modulating signaling pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

  • (5Z)-3-(4-CHLOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-3-(4-BROMOPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-3-(4-METHOXYPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

Uniqueness: The presence of the fluorophenyl group in (5Z)-3-(4-FLUOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE imparts unique electronic and steric properties, enhancing its biological activity and selectivity compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-3-(4-fluorophenyl)-2-imino-5-(naphthalen-1-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-15-8-10-16(11-9-15)23-19(24)18(25-20(23)22)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12,22H/b18-12-,22-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWMMYPJMJQXSD-OUCYFQBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=N)S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N(C(=N)S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(4-FLUOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
(5Z)-3-(4-FLUOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
(5Z)-3-(4-FLUOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
(5Z)-3-(4-FLUOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
(5Z)-3-(4-FLUOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
(5Z)-3-(4-FLUOROPHENYL)-2-IMINO-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

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